5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2-chloro-
Description
Chlorine Substituent Isomerism
- 2-Chloro isomer : The chlorine atom occupies position 2 on the indole ring, as in the subject compound.
- 10-Chloro isomer : Observed in analogues where chlorine attaches to position 10 of the benzothiazepine ring.
| Isomer | Chlorine Position | Key Structural Impact |
|---|---|---|
| 2-Chloro | Indole C2 | Alters electron density in the π-conjugated system |
| 10-Chloro | Thiazepine C10 | Modifies ring strain and hydrogen-bonding capacity |
Ring Fusion Isomerism
Variations in the indole-thiazepine fusion pattern (e.g., [2,3-b] vs. [3,2-b] connectivity) produce distinct scaffolds with altered dipole moments and steric profiles.
Comparative Analysis with Related Heterocyclic Frameworks
The structural and electronic features of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2-chloro- are contextualized below against related heterocycles:
Benzodiazepines
Carbazoles
Pyridazinoindoles
- Ring size : Pyridazinoindoles incorporate a six-membered diazine ring versus the seven-membered thiazepine.
- Biological relevance : Pyridazinoindoles show benzodiazepine receptor affinity, while indolo-benzothiazepines may target ion channels.
| Heterocycle | Key Atoms | Ring Size | Aromaticity | Biological Target |
|---|---|---|---|---|
| Indolo-benzothiazepine | S, N, O | 7-membered | Moderate | Calcium channels, kinases |
| Benzodiazepine | N, O | 7-membered | Low | GABA receptors |
| Carbazole | N | 6-membered | High | DNA intercalation sites |
This comparative analysis underscores how subtle structural modifications influence physicochemical properties and pharmacological potential.
Properties
CAS No. |
206256-29-3 |
|---|---|
Molecular Formula |
C15H9ClN2OS |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
2-chloro-5,7-dihydroindolo[3,2-b][1,5]benzothiazepin-6-one |
InChI |
InChI=1S/C15H9ClN2OS/c16-8-5-6-10-9(7-8)14-13(17-10)15(19)18-11-3-1-2-4-12(11)20-14/h1-7,17H,(H,18,19) |
InChI Key |
BIPIJISKHXJLFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(S2)C4=C(N3)C=CC(=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Intramolecular Cyclization
One prominent method for synthesizing 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2-chloro- involves intramolecular cyclization. This process typically starts with indole derivatives and benzothiazepine precursors. Key steps include:
- Reaction Conditions : Acidic medium (e.g., sulfuric acid or hydrochloric acid) is used to facilitate cyclization.
- Catalysts : Metal catalysts such as palladium or copper may be employed to enhance reaction efficiency.
- Mechanism : The reaction proceeds through electrophilic substitution followed by ring closure to form the tetracyclic framework.
Chlorination of Precursors
Chlorination is an essential step in introducing the chlorine atom at the desired position. This can be achieved through:
- Reagents : Chlorinating agents such as thionyl chloride (SOCl$$2$$) or phosphorus pentachloride (PCl$$5$$).
- Conditions : Controlled temperature and solvent selection (e.g., dichloromethane or acetonitrile) are crucial to avoid side reactions.
Multi-Step Synthesis
A multi-step approach can be employed to ensure specificity for the chlorine-substituted position:
- Step 1 : Synthesis of indole derivatives with functional groups suitable for benzothiazepine fusion.
- Step 2 : Formation of intermediate compounds through condensation reactions.
- Step 3 : Final cyclization and chlorination under optimized conditions.
Experimental Findings
Reaction Yields
The yields for this compound vary depending on the method used:
Purification Techniques
After synthesis, purification methods such as recrystallization or chromatography (e.g., silica gel column chromatography) are employed to isolate the compound from impurities.
Below is a summary of key preparation parameters:
| Method | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Intramolecular Cyclization | Indole derivatives, acids | Acidic medium, elevated temperature | 50–70 |
| Chlorination | Thionyl chloride, PCl$$_5$$ | Controlled temperature (<50°C) | >90 |
| Multi-Step Synthesis | Functionalized precursors | Sequential reactions | Variable |
Challenges in Synthesis
- Side Reactions : Unwanted electrophilic substitutions can occur during chlorination.
- Reaction Optimization : Achieving high specificity for the chlorine position requires precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
“5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2-chloro-” can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2-chloro-” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Analysis
The target compound’s benzothiazepinone-indole hybrid distinguishes it from other tricyclic systems. Key comparisons include:
Key Observations :
- Chlorine Substitution : The 2-chloro group in the target compound may enhance electrophilicity or modulate binding interactions compared to 6-chloro analogs like Compound 5 .
- Sulfur vs.
- Biological Relevance: Indenoindole 7h demonstrates CK2 inhibition (IC₅₀ = 5.05 µM) and broad anticancer activity, suggesting the target compound’s tricyclic core could similarly interact with kinase domains .
Physicochemical Properties
- Melting Points : Chlorinated analogs exhibit high thermal stability (e.g., Compound 11b : mp 281–282°C ; Compound 5 : mp 313–315°C ). The target compound’s melting point is unreported but likely comparable.
- Spectroscopic Data: IR: SO₂ stretches (~1340–1160 cm⁻¹) in benzodithiazines contrast with carbonyl (C=O) signals expected in benzothiazepinones. ¹H-NMR: Aromatic protons in indole/benzothiazepinone systems typically resonate between δ 7.0–8.5 ppm, as seen in Compound 5 .
Research Findings and Implications
Anticancer Potential
Indenoindole 7h inhibits tumor cell lines (5637, MCF-7, etc.) at low micromolar concentrations . The target compound’s chlorine substituent and benzothiazepinone core may enhance DNA intercalation or kinase inhibition, though experimental validation is required.
Kinase Inhibition
CK2 inhibitors like 7h highlight the importance of planar tricyclic systems in ATP-competitive binding. The target compound’s fused indole-thiazepinone system could similarly occupy hydrophobic kinase pockets, with chlorine improving binding affinity .
Biological Activity
5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2-chloro-, is a tetracyclic compound that merges the structural features of indole and benzothiazepine. This unique heterocyclic arrangement contributes to its diverse biological activities and potential therapeutic applications. The compound's molecular formula is C15H9ClN2OS, with a molecular weight of approximately 300.8 g/mol. The presence of a chlorine atom at the 2-position is significant for its chemical reactivity and biological interactions.
Pharmacological Properties
Research indicates that derivatives of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one exhibit notable pharmacological properties. These include:
- Anticancer Activity : Several studies have demonstrated that compounds in this class can induce apoptosis in cancer cell lines. For instance, compounds similar to 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one have shown effectiveness against colorectal carcinoma (IC50 values ranging from 6.76 to 202.08 µg/mL) .
- Antimicrobial Effects : Indole derivatives are known for their broad-spectrum antimicrobial activity, which may extend to this compound .
- Antihypertensive and Antidiabetic Activities : The structural characteristics of this compound suggest potential in managing hypertension and diabetes .
The mechanisms underlying the biological activities of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one involve various pathways:
- Apoptotic Pathways : The compound enhances apoptotic action by inhibiting anti-apoptotic protein expression and regulating apoptotic proteins like caspases .
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, contributing to its anticancer properties .
Comparative Analysis with Related Compounds
To understand the uniqueness of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, it is essential to compare it with related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,5-Benzothiazepine | Benzothiazepine | Lacks indole structure; used in cardiovascular drugs |
| Indole-3-carboxylic acid | Indole derivative | Simpler structure; known for various biological activities |
| Benzofuroxan | Furoxan derivative | Exhibits different reactivity patterns; used in nitric oxide research |
The dual heterocyclic nature of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one allows it to engage in distinct biological activities not observed in simpler analogs.
Case Studies
Recent studies focusing on the biological activity of this compound have highlighted its potential as a chemotherapeutic agent:
-
Study on Apoptotic Mechanisms : Research revealed that compounds related to 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one increased caspase production significantly in cancer cell lines .
- Caspase Activation : A dose-response study indicated that higher concentrations (50-100 ng/ml) maximized caspase production.
-
Cytotoxicity Testing : In vitro tests demonstrated that these compounds exhibited selective cytotoxicity against HCT116 colorectal cancer cells compared to A549 lung carcinoma cells .
- IC50 Values : The most promising compound achieved an IC50 value of 6.76 µg/mL against HCT116 cells.
Q & A
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify indole and benzothiazepine ring connectivity. For example, the 2-chloro substituent causes distinct deshielding in the -NMR spectrum (~100–110 ppm for C-Cl) .
- X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve the fused heterocyclic system. Challenges include poor crystal quality due to flexibility; co-crystallization with stabilizing agents (e.g., DMSO) may improve diffraction .
- Mass Spectrometry (HRMS) : Confirm molecular weight and chlorine isotopic pattern using ESI-HRMS in positive ion mode .
How can researchers reconcile contradictory anti-HIV-1 activity data across studies involving this compound?
Methodological Answer :
Contradictions in bioactivity data may arise from:
- Variability in Purity : Ensure compound purity >95% via HPLC (e.g., C18 column, acetonitrile/water gradient). Impurities like uncyclized intermediates can skew IC values .
- Assay Conditions : Standardize cell-based assays (e.g., MT-4 cells for HIV-1 RT inhibition) by controlling cell passage number, viral titer, and incubation time. Use L-737,126 as a positive control to calibrate activity thresholds .
- Structural Confirmation : Re-examine stereochemistry (e.g., axial vs. equatorial chloro substitution) via NOESY NMR, as minor conformational changes impact binding affinity .
What advanced strategies are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?
Q. Methodological Answer :
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with HIV-1 reverse transcriptase (RT). Focus on the non-nucleoside inhibitor binding pocket (NNIBP) to identify critical residues (e.g., Tyr181, Lys103) .
- Regioselective Modifications : Synthesize analogues with substituents at positions 3, 7, or 9 of the indole/benzothiazepine scaffold. For example, replace chlorine with bulkier groups (e.g., CF) to assess steric effects on RT inhibition .
- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using multivariate regression models. This helps prioritize synthetic targets for lead optimization .
How can researchers address challenges in crystallizing this compound for structural studies?
Q. Methodological Answer :
- Solvent Screening : Test mixed solvents (e.g., DCM/methanol or chloroform/ethyl acetate) to induce slow crystallization. Avoid high-polarity solvents that promote amorphous aggregation .
- Additive Screening : Add trace amounts of co-solvents (e.g., glycerol) or surfactants (e.g., CTAB) to stabilize crystal lattice formation.
- Temperature Gradients : Use gradient cooling (e.g., 4°C to −20°C over 48 hours) to control nucleation rates. For stubborn cases, employ vapor diffusion methods (e.g., hanging drop) .
What thermodynamic and kinetic stability assessments are critical for this compound in formulation studies?
Q. Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Determine melting points and decomposition temperatures. For example, a sharp endothermic peak near 200°C suggests high crystallinity .
- Forced Degradation Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Common degradation pathways include hydrolysis of the lactam ring or oxidation of the indole moiety .
- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 3–6 months. Use Arrhenius modeling to extrapolate shelf-life under standard conditions .
How can researchers design in vitro assays to evaluate off-target effects of this compound?
Q. Methodological Answer :
- Kinase Profiling : Use kinase inhibitor panels (e.g., Eurofins DiscoverX) to screen against 100+ kinases at 1 µM. Prioritize kinases with structural homology to HIV-1 RT (e.g., human DNA polymerase γ) .
- CYP450 Inhibition Assays : Incubate with human liver microsomes and CYP3A4/2D6 substrates (e.g., midazolam). Measure metabolite formation via LC-MS/MS to assess metabolic interference .
- hERG Binding Assay : Perform patch-clamp electrophysiology on HEK-293 cells expressing hERG channels to evaluate cardiac toxicity risks .
What analytical techniques are suitable for quantifying this compound in biological matrices?
Q. Methodological Answer :
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 350 → 280 (quantifier) and 350 → 210 (qualifier) for MRM detection .
- Sample Preparation : Extract plasma samples via protein precipitation (acetonitrile, 1:3 v/v) followed by SPE (Oasis HLB cartridges) to remove phospholipids .
- Validation Parameters : Assess linearity (1–1000 ng/mL), precision (CV <15%), and matrix effects (<20% ion suppression) per ICH M10 guidelines .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
